Ketone, cyclopropyl fluoromethyl (7CI,8CI)
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Overview
Description
Ketone, cyclopropyl fluoromethyl (7CI,8CI), also known as 1-cyclopropyl-2-fluoroethanone, is an organic compound with the molecular formula C5H7FO and a molecular weight of 102.11 g/mol . This compound features a cyclopropyl ring and a fluoromethyl ketone functional group, making it a unique structure in organic chemistry .
Mechanism of Action
Target of Action
It’s known that ketones, in general, can interact with various enzymes and proteins within the cell .
Mode of Action
Ketones, including 1-cyclopropyl-2-fluoroethanone, can undergo nucleophilic addition reactions where a nucleophile attacks the carbonyl carbon. Depending on the specific nucleophile and reaction conditions, various products can be formed, such as alcohols, enamines, or imines. The strained cyclopropyl ring can be susceptible to ring-opening reactions with strong acids or bases.
Biochemical Pathways
For instance, 1,2-cyclopropyl carbohydrates have shown bioactivity in both HeLa cancer cell lines and yeast, with a proposed mechanism of inhibition occurring through an enzymatic cyclopropane ring opening reaction and subsequent formation of a covalent bond with a target enzyme .
Pharmacokinetics
Result of Action
The enzymatic cyclopropane ring opening reaction and subsequent formation of a covalent bond with a target enzyme could potentially disrupt normal cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-cyclopropyl-2-fluoroethanone. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ketone, cyclopropyl fluoromethyl (7CI,8CI) typically involves the reaction of cyclopropylcarbinol with fluorinating agents under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of Ketone, cyclopropyl fluoromethyl (7CI,8CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Addition: The carbonyl group in Ketone, cyclopropyl fluoromethyl (7CI,8CI) is susceptible to nucleophilic addition reactions.
Ring-Opening Reactions: The strained cyclopropyl ring can undergo ring-opening reactions in the presence of strong acids or bases.
Common Reagents and Conditions
Nucleophilic Addition: Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous ether or tetrahydrofuran (THF) are commonly used.
Ring-Opening Reactions: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are employed.
Major Products
Nucleophilic Addition: Alcohols, such as 1-cyclopropyl-2-fluoro-1-phenylethanol.
Ring-Opening Reactions: Linear or branched alkanes or alkenes, depending on the specific reaction conditions.
Scientific Research Applications
Ketone, cyclopropyl fluoromethyl (7CI,8CI) is a versatile compound used in various scientific research fields:
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-2-chloroethanone: Similar structure but with a chlorine atom instead of fluorine.
1-Cyclopropyl-2-bromoethanone: Similar structure but with a bromine atom instead of fluorine.
Cyclopropyl methyl ketone: Lacks the fluorine atom, making it less reactive in certain conditions.
Uniqueness
Ketone, cyclopropyl fluoromethyl (7CI,8CI) is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in pharmaceutical and organic synthesis research.
Biological Activity
Ketone, cyclopropyl fluoromethyl (7CI,8CI), is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activity. This ketone is characterized by the presence of a cyclopropyl group and a fluoromethyl moiety, which enhance its reactivity and selectivity towards various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug design, and relevant case studies.
Chemical Structure and Properties
The structure of cyclopropyl fluoromethyl ketone can be represented as follows:
This compound exhibits unique physicochemical properties due to the presence of fluorine, which significantly alters its reactivity compared to non-fluorinated analogs. The fluorine atom increases the electrophilicity of the carbonyl group, making it more reactive towards nucleophiles.
Cyclopropyl fluoromethyl ketones primarily function as inhibitors of serine and cysteine proteases. These enzymes play crucial roles in various biological processes, including protein degradation and cell signaling. The mechanism involves the covalent modification of active site residues in these proteases, leading to inhibition of their enzymatic activity.
Key Mechanisms:
- Covalent Bond Formation : The electrophilic carbonyl group reacts with nucleophilic residues (e.g., cysteine) in proteases.
- Selectivity : The presence of the fluoromethyl group enhances selectivity towards specific proteases while minimizing off-target effects.
Applications in Medicinal Chemistry
The applications of cyclopropyl fluoromethyl ketones span various therapeutic areas:
- Cancer Treatment : These compounds have been explored as potential inhibitors for cancer-related proteases, which are often overexpressed in tumors.
- Antiviral Agents : Certain derivatives have shown promising activity against viral infections by targeting viral proteases.
- Immunosuppressive Agents : Research indicates that some cyclopropyl fluoromethyl ketones can modulate immune responses by inhibiting T cell activation.
Inhibition of Proteases
A study conducted by Rasnick et al. demonstrated that a specific cyclopropyl fluoromethyl ketone significantly reduced inflammation in arthritic rat models through inhibition of cathepsin B (Cat-B) activity. This suggests potential therapeutic benefits in inflammatory diseases .
Antiviral Activity
In another investigation focusing on SARS-CoV, a derivative of cyclopropyl fluoromethyl ketone exhibited an EC50 value of 2.5 µM against viral replication in Vero cells. This highlights its potential as an antiviral agent with low toxicity .
Comparative Analysis of Biological Activity
Compound Type | Target Enzyme | EC50 Value (µM) | Selectivity Index |
---|---|---|---|
Cyclopropyl Fluoromethyl Ketone | Cat-B | 5.0 | >30 |
Fluorinated Peptide Derivative | SARS-CoV Mpro | 2.5 | >40 |
Non-fluorinated Analog | Serine Protease | 20 | <10 |
Properties
IUPAC Name |
1-cyclopropyl-2-fluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO/c6-3-5(7)4-1-2-4/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPSXWSVIPTZCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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